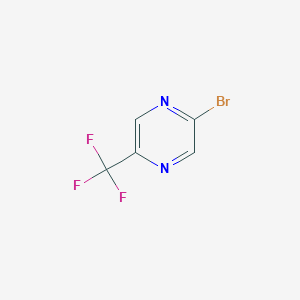

2-Bromo-5-(trifluoromethyl)pyrazine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-2-10-3(1-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRATCPZBXTQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

General Synthetic Routes for 2-Bromo-5-(trifluoromethyl)pyrazine

Halogenation, specifically bromination, is a fundamental step in the synthesis of the target compound. This can be accomplished through various methods, often starting from a pyrazine (B50134) precursor that already contains the trifluoromethyl group or a group that can be converted to it.

One common strategy involves the diazotization of an amino group, followed by a Sandmeyer-type reaction. For instance, 2-amino-5-(trifluoromethyl)pyrazine can be converted to this compound. This transformation typically involves treating the aminopyrazine with a nitrite (B80452) source, such as tert-butyl nitrite, in the presence of a bromide source like copper(II) bromide.

Another approach is the direct bromination of a suitable pyrazine precursor. While direct bromination of the parent pyrazine can lead to a mixture of products, the presence of a strong electron-withdrawing group like trifluoromethyl at the 5-position can direct the regioselectivity of the halogenation. However, a more controlled method often starts with a pre-functionalized pyrazine. For example, a common industrial route to halogenated pyridines, which can be conceptually applied to pyrazines, involves high-temperature vapor-phase chlorination and fluorination reactions. nih.gov A similar principle can be applied starting from a suitable pyrazine derivative. For related heterocyclic systems, bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions.

The incorporation of the trifluoromethyl (CF₃) group is a crucial step that significantly influences the chemical properties of the final molecule. acs.orgwuxiapptec.com Several methods exist for introducing this moiety onto a heterocyclic ring.

A prevalent industrial method for synthesizing trifluoromethyl-substituted heterocycles involves a halogen exchange (halex) reaction on a trichloromethyl-substituted precursor. nih.govsemanticscholar.org In a parallel synthesis for a pyridine (B92270) analogue, 2-chloro-5-(trichloromethyl)pyridine (B1585791) is synthesized from 3-picoline and then fluorinated using hydrogen fluoride (B91410) (HF) to yield 2-chloro-5-(trifluoromethyl)pyridine. nih.govgoogle.com A similar pathway can be envisioned for the pyrazine system, starting from a corresponding methylpyrazine.

Direct trifluoromethylation methods have also been developed. These often involve copper-mediated reactions with a trifluoromethyl source. For example, reagents like methyl fluorosulfonyldifluoroacetate (FSO₂CF₂CO₂Me), often in the presence of a copper catalyst, can be used to introduce the CF₃ group onto a heterocyclic ring, frequently starting from an amino- or iodo-substituted precursor. researchgate.netchemicalbook.com

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Amino-5-(trifluoromethyl)pyrazine | t-BuONO, CuBr₂ | This compound | Diazotization/Sandmeyer |

| 2-Chloro-5-(trichloromethyl)pyrazine | HF | 2-Chloro-5-(trifluoromethyl)pyrazine | Halogen Exchange |

| 2-Iodo-pyrazine | CuCF₃, Solvent | 2-(Trifluoromethyl)pyrazine | Trifluoromethylation |

| 2-Aminopyrazine | Selectfluor/LiI, FSO₂CF₂CO₂Me, CuI | 5-Trifluoromethyl-substituted pyrazine derivative | Iodination/Trifluoromethylation |

This table presents illustrative examples of reactions relevant to the synthesis of the title compound.

Advanced Synthetic Transformations

Once synthesized, this compound becomes a versatile substrate for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring, enhanced by the trifluoromethyl group, makes the C-Br bond highly susceptible to oxidative addition in catalytic cycles.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds at the 2-position of the pyrazine ring is a key strategy for building more complex molecules for applications in drug discovery and materials science. The Suzuki-Miyaura and Sonogashira couplings are among the most powerful and widely used methods for this purpose. nih.govresearchgate.net

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is exceptionally effective for the arylation and heteroarylation of this compound. beilstein-journals.orgmdpi.com This reaction is valued for its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives. uzh.ch

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like dioxane/water or DME. The bromine atom at the 2-position serves as an excellent leaving group, readily participating in the catalytic cycle to form a new C-C bond with the boron reagent. nih.govrsc.org The electron-withdrawing trifluoromethyl group activates the C-Br bond towards oxidative addition, often allowing the reaction to proceed with high efficiency. jst.go.jp

Table of Suzuki-Miyaura Coupling Conditions:

| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 2-Phenyl-5-(trifluoromethyl)pyrazine |

| This compound | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | THF | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrazine |

This table shows representative conditions for Suzuki-Miyaura reactions involving the title compound.

The Sonogashira coupling provides a direct route to synthesize alkynyl-substituted pyrazines by reacting this compound with a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. organic-chemistry.orgnih.gov

The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > OTf > Cl, making the bromo-substituent in the title compound highly suitable for this transformation. wikipedia.org The resulting 2-alkynyl-5-(trifluoromethyl)pyrazines are valuable intermediates themselves, as the alkyne functionality can undergo a variety of subsequent transformations. Copper-free Sonogashira protocols have also been developed, which can be advantageous for synthesizing molecules sensitive to copper salts. researchgate.net

Table of Sonogashira Coupling Conditions:

| Substrate | Alkyne | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 2-(Phenylethynyl)-5-(trifluoromethyl)pyrazine |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethyl)pyrazine |

This table illustrates typical conditions for Sonogashira coupling reactions with the title compound.

Carbon-Heteroatom Bond Forming Reactions

The bromine atom at the 2-position of this compound serves as a versatile handle for introducing a variety of heteroatom-containing functional groups. This is primarily achieved through powerful transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds via a palladium-catalyzed reaction between an aryl halide and an amine. wikipedia.org For this compound, this reaction provides a direct route to a diverse range of 2-amino-5-(trifluoromethyl)pyrazine derivatives, which are important substructures in many biologically active compounds.

The success of the Buchwald-Hartwig amination hinges on the appropriate selection of a palladium catalyst system, which typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand, along with a base. wikipedia.orglibretexts.org While specific studies on this compound are not extensively detailed in the literature, the reactivity of analogous halo-N-heterocycles, such as 2-bromopyridines and other halopyrazines, provides significant insight. These reactions generally exhibit broad functional group tolerance and can be applied to primary and secondary amines, both cyclic and acyclic. mit.edu

The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group, makes the C-Br bond susceptible to oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The choice of ligand is crucial for both catalyst stability and reactivity. Bidentate phosphine ligands like BINAP and DPPF, as well as bulky, electron-rich monophosphine ligands from the Buchwald and Hartwig groups (e.g., XPhos, BrettPhos), have proven effective in the amination of various heteroaryl halides. wikipedia.orgmit.edu

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Heteroaryl Halides

| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Primary & Secondary Amines |

| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Dioxane | Anilines, Cyclic Amines |

| [Pd(cinnamyl)Cl]₂ | BrettPhos | LiHMDS | THF | α-Branched Primary Amines |

| Pd(OAc)₂ | DPPF | K₃PO₄ | Toluene | Amides, N-Heterocycles |

This table presents catalyst systems commonly used for the Buchwald-Hartwig amination of various heteroaryl halides, which are expected to be applicable to this compound.

Ullmann Coupling Methodologies

The Ullmann coupling reaction, traditionally a copper-catalyzed homocoupling of two aryl halides to form a biaryl, is another key strategy for elaborating the this compound core. organic-chemistry.org This reaction would produce 5,5'-bis(trifluoromethyl)-2,2'-bipyrazine, a valuable ligand for coordination chemistry and a precursor to advanced materials.

The classic Ullmann reaction requires high temperatures, often in excess of 200°C, with copper powder. organic-chemistry.org However, modern variations have been developed that proceed under milder conditions, sometimes employing palladium catalysts or modified copper catalysts. organic-chemistry.org For instance, the reductive homocoupling of the analogous 2-bromo-5-(trifluoromethyl)pyridine (B156976) has been successfully achieved at a much lower temperature of 50°C using a palladium acetate (B1210297) catalyst system. researchgate.net This suggests that this compound would undergo similar transformations to yield the corresponding bipyrazine.

Ullmann-type reactions can also be used to form C-O and C-S bonds, coupling the pyrazine with phenols or thiols, further expanding its synthetic utility. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings. masterorganicchemistry.com The pyrazine ring in this compound is significantly activated towards SNAr due to the strong electron-withdrawing nature of both the ring nitrogens and the trifluoromethyl group. This activation facilitates the attack of nucleophiles at the carbon atom bearing the bromine, which acts as a good leaving group.

The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group (bromide) is expelled, and the aromaticity of the pyrazine ring is restored. youtube.com

A wide array of nucleophiles can be employed in SNAr reactions with this compound, including:

Amines: Primary and secondary amines can displace the bromide to form 2-amino-5-(trifluoromethyl)pyrazine derivatives. This reaction is often competitive with Buchwald-Hartwig amination but typically requires harsher conditions (higher temperatures or stronger bases) if not sufficiently activated. youtube.com

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides leads to the formation of the corresponding ethers.

Thiols: Thiolates can be used to introduce sulfur-containing moieties, yielding 2-thioether-5-(trifluoromethyl)pyrazines.

The high degree of activation by the trifluoromethyl group makes these reactions efficient and synthetically useful for introducing diverse functionality onto the pyrazine core.

Oxidation and Reduction Chemistry

The pyrazine core and its substituents can undergo various oxidation and reduction reactions.

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgumich.edu The resulting this compound-N-oxide exhibits altered reactivity. The N-oxide group can direct further substitutions on the ring and can also be removed later in a synthetic sequence, making it a useful functional group for synthetic strategy. arkat-usa.org For example, the oxidation of a related 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine to its 1-oxide has been reported as a key step in the synthesis of folic acid analogs. researchgate.net

Reduction: The pyrazine ring can be reduced under various conditions, though this often requires harsh reagents. More commonly, the substituents are the focus of reduction chemistry. The bromine atom can be removed via catalytic hydrogenation (hydrodehalogenation) or by using reducing agents, which would yield 2-(trifluoromethyl)pyrazine. Reductive homocoupling, as mentioned in the Ullmann coupling section, is another important reductive pathway where the C-Br bond is cleaved and a new C-C bond is formed between two pyrazine units. researchgate.net

This compound as a Chemical Building Block

The diverse reactivity of this compound makes it an exceptionally useful building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. bldpharm.com

Construction of Complex Organic Frameworks

The true utility of this compound is realized when the reactions described above are used to incorporate the trifluoromethyl-pyrazine moiety into larger, functional molecular frameworks.

Medicinal Chemistry: The trifluoromethyl group is a highly sought-after substituent in drug design as it can enhance metabolic stability, binding affinity, and cell membrane permeability. By using this compound as a starting material, medicinal chemists can readily synthesize libraries of compounds for biological screening. For example, Buchwald-Hartwig amination or SNAr can be used to attach various amine-containing side chains, while Suzuki or Stille coupling (related C-C bond-forming reactions) at the bromine position can be used to introduce other aryl or heteroaryl groups. This modular approach allows for systematic structure-activity relationship (SAR) studies.

Materials Science: The electron-deficient nature of the 5-(trifluoromethyl)pyrazine unit makes it an interesting component for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The Ullmann coupling to form 5,5'-bis(trifluoromethyl)-2,2'-bipyrazine creates a rigid, conjugated ligand that can coordinate with metal ions to form luminescent complexes or be incorporated into conductive polymers.

Table 2: Examples of Complex Structures Derived from this compound

| Reaction Type | Coupling Partner | Resulting Structure Class | Potential Application |

| Buchwald-Hartwig Amination | Aniline | N-Aryl-5-(trifluoromethyl)pyrazin-2-amine | Kinase Inhibitors |

| Ullmann Coupling | (Self-coupling) | 5,5'-Bis(trifluoromethyl)-2,2'-bipyrazine | Metal Ligands, Organic Electronics |

| Suzuki Coupling | Phenylboronic acid | 2-Phenyl-5-(trifluoromethyl)pyrazine | Liquid Crystals, Luminescent Materials |

| SNAr | Morpholine | 4-(5-(Trifluoromethyl)pyrazin-2-yl)morpholine | Agrochemicals, Drug Candidates |

| Sonogashira Coupling | Phenylacetylene | 2-(Phenylethynyl)-5-(trifluoromethyl)pyrazine | Molecular Wires, Functional Polymers |

This table illustrates the versatility of this compound as a building block for creating a wide range of functional molecules through various cross-coupling and substitution reactions.

Precursor in Heterocyclic Synthesis

This compound is a valuable heterocyclic building block in organic synthesis, particularly for the construction of more complex molecular architectures. Its utility stems from the presence of two key features: the reactive carbon-bromine bond and the strongly electron-withdrawing trifluoromethyl group. The bromine atom at the 2-position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group, in turn, significantly influences the electronic properties of the pyrazine ring, impacting its reactivity and the characteristics of the final products.

The electron-deficient nature of the pyrazine ring, enhanced by the trifluoromethyl substituent, makes the bromo-substituent susceptible to oxidative addition to a low-valent transition metal catalyst, which is the key initial step in most cross-coupling cycles. This reactivity profile allows for the strategic incorporation of the 5-(trifluoromethyl)pyrazin-2-yl moiety into a wide array of target molecules, including those with applications in medicinal chemistry and materials science. nih.gov

Common synthetic strategies employing this compound as a precursor involve palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Kumada-Corriu couplings. These methods are renowned for their functional group tolerance and reliability in forming new bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyrazine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl or heteroaryl-aryl structures. While specific examples for this compound are proprietary, the general transformation is well-established for similar halopyrazines. rsc.org For instance, 2,5-dibromopyrazines have been coupled with various arylboronic acids using catalysts like Pd(PPh₃)₄ to yield di-arylated pyrazines. rsc.org The reaction of a related substrate, 2-chloro-5-trifluoromethoxypyrazine, with phenylboronic acid proceeds efficiently, demonstrating the viability of this approach for pyrazines bearing electron-withdrawing groups. nih.gov

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. This reaction couples the bromo-pyrazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This strategy is valuable for creating rigid linear extensions or for synthesizing precursors for further cyclization reactions. The coupling of 2-chloro-5-trifluoromethoxypyrazine with ethynyltrimethylsilane using a PdCl₂(dppf) catalyst and CuI illustrates this efficient transformation for a similar pyrazine precursor. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines. This is a crucial transformation in medicinal chemistry for synthesizing compounds containing pyrazinyl-amine scaffolds. The analogous reaction of 2-chloro-5-trifluoromethoxypyrazine with various amines proceeds under standard Buchwald-Hartwig conditions to give the corresponding N-substituted pyrazine derivatives. nih.gov

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner and is often catalyzed by nickel or palladium complexes. It is a potent method for forming carbon-carbon bonds. For example, a nickel-catalyzed Kumada-Corriu cross-coupling has been successfully used to couple 2-chloropyrazine (B57796) derivatives with alkyl Grignard reagents, demonstrating its utility in synthesizing substituted pyrazines. mdpi.com

The following table summarizes the key cross-coupling reactions where this compound can serve as a key precursor.

Table 1: Synthetic Applications of this compound in Heterocyclic Synthesis

| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting Bond | General Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C (Aryl) | Aryl-substituted pyrazine |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base | C-C (Alkynyl) | Alkynyl-substituted pyrazine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand (e.g., BINAP), Base | C-N | Amino-substituted pyrazine |

Reactivity and Mechanistic Investigations

Influence of Bromine and Trifluoromethyl Substituents on Pyrazine (B50134) Core Reactivity

The pyrazine ring, an aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is inherently electron-deficient compared to benzene. This deficiency is significantly amplified by the presence of the trifluoromethyl (-CF3) group at the C5 position. The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. This intense inductive effect further depletes the electron density of the pyrazine ring, making it highly susceptible to nucleophilic attack and activating the attached halogen for displacement.

The bromine atom at the C2 position serves as a versatile leaving group. The C-Br bond in this electron-poor aromatic system is polarized and susceptible to cleavage, making it an excellent handle for various chemical transformations, particularly transition metal-catalyzed cross-coupling reactions. Compared to its chloro-analog, the C-Br bond is weaker and the bromide ion is a better leaving group, generally leading to higher reactivity in processes like the oxidative addition step of palladium-catalyzed cycles. The combined electronic influence of the pyrazine nitrogens and the -CF3 group makes the C2 position highly activated towards these reactions.

Mechanistic Elucidation of Key Chemical Transformations

The activated nature of the C-Br bond in 2-bromo-5-(trifluoromethyl)pyrazine allows it to readily participate in several key chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating biaryl and heteroaryl-aryl structures. While specific studies detailing the Suzuki-Miyaura coupling of this compound are found primarily in patent literature, the reactivity can be inferred from analogous systems. For instance, the coupling of various halopyrazines is well-documented. The general mechanism involves a catalytic cycle beginning with the oxidative addition of the palladium(0) catalyst to the C-Br bond. The strong electron-withdrawing character of the pyrazine ring and the -CF3 group facilitates this rate-determining step. Subsequent transmetalation with a boronic acid or ester (activated by a base) and final reductive elimination yields the coupled product and regenerates the palladium(0) catalyst.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond, linking the pyrazine ring to an alkyne moiety. The standard Sonogashira mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition to the C-Br bond occurs first. In the copper cycle, a copper(I) acetylide is formed from the terminal alkyne and the copper(I) co-catalyst. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the 2-alkynyl-5-(trifluoromethyl)pyrazine product.

Buchwald-Hartwig Amination: This reaction is a premier method for forming aryl-amine bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines. The catalytic cycle is similar to other cross-couplings, involving oxidative addition of the palladium catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the C-N bond.

Below are representative conditions for these key transformations, often found in synthetic procedures utilizing this scaffold.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | Good to Excellent |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPEA | THF or DMF | Good to Excellent |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or Xantphos | NaOtBu or K₃PO₄ | Toluene or Dioxane | Moderate to Excellent |

Stability and Degradation Pathways

This compound is a solid compound that is generally stable under standard laboratory conditions of storage. The trifluoromethyl group is known for its exceptional thermal and chemical stability, being resistant to both acidic and basic hydrolysis and many oxidizing and reducing conditions. This robustness is a key reason for its prevalence in pharmaceutical design.

The primary point of instability in the molecule is the carbon-bromine bond. While stable enough for storage and handling, this bond is the designed point of reactivity. Degradation would typically occur under conditions that promote its cleavage. Potential degradation pathways include:

Hydrolysis: Under harsh basic conditions and high temperatures, the bromine atom could undergo nucleophilic aromatic substitution by a hydroxide (B78521) ion to form the corresponding pyrazin-2-one derivative.

Reductive Debromination: In the presence of strong reducing agents or certain catalytic systems (e.g., H₂ gas with a palladium catalyst), the C-Br bond can be cleaved and replaced with a hydrogen atom, yielding 2-(trifluoromethyl)pyrazine.

Photolytic Cleavage: Like many aryl halides, the C-Br bond may be susceptible to cleavage upon exposure to UV light, which can generate radical species.

Under typical cross-coupling conditions, the desired catalytic reaction significantly outcompetes these potential degradation pathways.

Applications in Medicinal Chemistry and Biological Sciences Research

Anticancer and Antitumor Potential Investigations

There are no published studies investigating the anticancer or antitumor potential of 2-Bromo-5-(trifluoromethyl)pyrazine .

No data is available on the in vitro cytotoxicity or antiproliferative efficacy of this compound.

There are no research findings on the cytotoxic effects of This compound on Jurkat, HeLa, MCF-7, or any other cancer cell lines.

The molecular mechanisms of action for This compound have not been studied.

There is no information on the interaction of this compound with any molecular targets.

There is no research on the modulation of cellular signaling pathways by this compound.

There are no studies demonstrating the induction of apoptosis by This compound .

Antiangiogenic Potential

The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth and metastasis. The antiangiogenic potential of pyrazine (B50134) derivatives has been a subject of investigation. The aforementioned derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) , has demonstrated significant antiangiogenic properties. nih.gov

In in-vivo/ex-vivo shell-less chick chorioallantoic membrane (CAM) assays, BPU was found to inhibit blood vessel formation in tumor tissues, suggesting a complementary mechanism for its anticancer activity. nih.gov This inhibition of neovascularization points to the potential of this class of compounds to restrict the supply of nutrients and oxygen to tumors, thereby impeding their growth.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological activity of this compound and its derivatives is intrinsically linked to its structural features, namely the trifluoromethyl group and the halogen atom.

The trifluoromethyl (CF₃) group is a common feature in many pharmaceuticals due to its profound impact on a molecule's properties. The substitution of a methyl group with a trifluoromethyl group can significantly enhance metabolic stability. nih.gov This is because the C-F bond is stronger than the C-H bond, making it less susceptible to enzymatic oxidation. nih.gov

Furthermore, the trifluoromethyl group is highly lipophilic, which can improve a compound's ability to cross cell membranes and reach its biological target. However, this increased lipophilicity must be carefully balanced to maintain desirable pharmacokinetic properties. In some cases, the presence of a trifluoromethyl group has been shown to provide a "global protective effect" against hepatic metabolism, not only at the site of substitution but also at other positions on the molecule. nih.gov

The presence of a bromine atom on the pyrazine ring serves two primary purposes in medicinal chemistry. Firstly, halogenation can significantly influence the electronic properties of the molecule, which can in turn affect its binding affinity to biological targets. nih.gov The electron-withdrawing nature of halogens can modulate the reactivity of the pyrazine ring.

Secondly, the bromine atom acts as a versatile synthetic handle, allowing for the diversification of the core structure through various cross-coupling reactions. This enables the generation of libraries of related compounds for structure-activity relationship (SAR) studies, aiding in the optimization of biological activity. The combination of bromo and trifluoromethyl substitutions has been shown to yield highly potent compounds in other heterocyclic series. nih.gov

| Structural Feature | Impact on Biological Properties |

|---|---|

| Trifluoromethyl Group | Enhances metabolic stability, increases lipophilicity, can provide a protective effect against metabolism. nih.gov |

| Bromine Atom | Modulates electronic properties, serves as a synthetic handle for diversification. nih.gov |

Antimicrobial and Antibacterial Property Research

Pyrazine derivatives have been investigated for their antimicrobial properties against a range of pathogens.

Activity against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis)

Antiviral Activity Assessment (e.g., Influenza, Herpes Simplex Virus)

The pyrazine ring is a key component in several compounds with demonstrated antiviral properties. A notable example is Favipiravir, a pyrazine derivative that acts as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase, showing efficacy against influenza viruses. nih.govresearchgate.net Other heterocyclic compounds, including those containing a pyrazine or a related pyridazine (B1198779) ring, have also been investigated for their antiviral potential against viruses like Herpes Simplex Virus (HSV) and Hepatitis A virus. researchgate.net For instance, certain pyridazine derivatives have shown activity against HSV type-1. researchgate.net

The trifluoromethyl group is also a common feature in antiviral agents. For example, 5-Trifluoromethyl-2'-deoxyuridine has demonstrated potent therapeutic antiviral activity against Herpes Simplex Virus keratitis.

While direct studies on this compound are not extensively available, the presence of the pyrazine ring and the trifluoromethyl group suggests its potential as a candidate for antiviral research against influenza and herpes simplex viruses. The bromo-substituent could further influence its activity and selectivity.

Table 1: Antiviral Activity of Related Pyrazine and Heterocyclic Derivatives

| Compound/Derivative Class | Virus | Target/Mechanism of Action | Reference |

|---|---|---|---|

| Favipiravir (T-705) | Influenza A and B | RNA-dependent RNA polymerase inhibitor | nih.govresearchgate.net |

| Pyridazine Derivatives | Herpes Simplex Virus Type-1 (HSV-1) | Not specified | researchgate.net |

| Pyrazolopyridine Derivatives (ARA-04, ARA-05) | Herpes Simplex Virus Type-1 (HSV-1) | Affect viral adsorption | mdpi.com |

| Pyrazolopyridine Derivative (AM-57) | Herpes Simplex Virus Type-1 (HSV-1) | Interferes with α- and γ-phases of replication | mdpi.com |

Exploration of Other Pharmacological Actions

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in the management of type 2 diabetes. researchgate.net This inhibition slows down the absorption of glucose, thereby reducing postprandial hyperglycemia. researchgate.net Several classes of heterocyclic compounds, including pyrimidine (B1678525) and pyrazole (B372694) derivatives, have been investigated for their potential as α-glucosidase and α-amylase inhibitors. researchgate.netfrontiersin.org

For instance, a series of acyl pyrazole sulfonamides were found to be potent inhibitors of α-glucosidase, with some compounds showing significantly higher activity than the standard drug, acarbose. frontiersin.org Similarly, certain pyridazine derivatives have demonstrated notable inhibitory activity against both α-glucosidase and α-amylase. researchgate.net The structural features of these active compounds often include aromatic rings and specific substituents that contribute to their binding affinity with the enzymes. frontiersin.org

Given that this compound contains an aromatic heterocyclic ring, it holds potential as a scaffold for designing new antidiabetic agents. The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom could play a role in its interaction with the active sites of α-glucosidase and α-amylase.

Table 2: Antidiabetic Activity of Related Heterocyclic Derivatives

| Compound Class/Derivative | Enzyme Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acyl Pyrazole Sulfonamides (e.g., compound 5a) | α-Glucosidase | 1.13 ± 0.06 | frontiersin.org |

| Acarbose (Standard) | α-Glucosidase | 35.1 ± 0.14 | frontiersin.org |

| Pyridazine Derivatives (Pyz-1) | α-Glucosidase | 75.62 ± 0.56 | researchgate.net |

| Pyridazine Derivatives (Pyz-1) | α-Amylase | 119.3 ± 0.75 | researchgate.net |

| 1,2,4-Triazole-bearing bis-Hydrazone (e.g., compound 17) | α-Amylase | 0.70 ± 0.05 | nih.gov |

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for Alzheimer's disease. researchgate.net This approach aims to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. A variety of heterocyclic compounds, including those with a pyrazine or pyrazole core, have been explored for their anticholinergic potential. researchgate.netnih.gov

Research on pyrido[2,3-b]pyrazine (B189457) derivatives has identified compounds with potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net For example, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine was found to be a potent dual inhibitor of both enzymes. researchgate.net Furthermore, certain pyrazole[3,4-d]pyridazine derivatives have also shown significant inhibitory activity against AChE. nih.gov The binding of these inhibitors to the active site of the enzyme is a key aspect of their mechanism of action.

The pyrazine nucleus in this compound provides a structural basis for its potential investigation as an anticholinergic agent. The electronic properties conferred by the bromo and trifluoromethyl substituents could influence its binding affinity and selectivity for acetylcholinesterase.

Table 3: Anticholinergic Potential of Related Heterocyclic Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) / Kᵢ (µM) | Reference |

|---|---|---|---|

| 3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine (6n) | AChE | 0.466 ± 0.121 | researchgate.net |

| 3-(3'-Nitrophenyl)pyrido[2,3-b]pyrazine (6n) | BChE | 1.89 ± 0.05 | researchgate.net |

| 3-(3'-Fluorophenyl)pyrido[2,3-b]pyrazine (6f) | AChE | 0.899 ± 0.10 | researchgate.net |

| Pyrazole[3,4-d]pyridazine Derivatives | AChE | Kᵢ: 0.39 - 0.95 | nih.gov |

| Pyrazoline Derivative (Compound 1) | AChE | Kᵢ: 0.13 ± 0.004 |

Pyrazole and its derivatives are well-known for their anti-inflammatory and analgesic activities, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govnih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

For example, the pyrazole derivative FR140423 has been shown to be a potent and selective COX-2 inhibitor with significant anti-inflammatory and analgesic effects in animal models. nih.gov This compound was found to be more potent than indomethacin (B1671933) in reducing carrageenin-induced paw edema. nih.gov Other pyrazole and pyrazoline derivatives have also demonstrated anti-inflammatory and analgesic properties, which are often linked to their ability to inhibit lipoxygenase and scavenge free radicals. mdpi.com

The structural similarities between pyrazine and pyrazole suggest that pyrazine-containing compounds could also exhibit anti-inflammatory and analgesic effects. The trifluoromethyl group is present in some known COX-2 inhibitors, such as celecoxib, further supporting the potential of this compound as a candidate for development in this therapeutic area.

Table 4: Anti-inflammatory and Analgesic Properties of Related Pyrazole Derivatives

| Compound | Activity | Mechanism/Model | Reference |

|---|---|---|---|

| FR140423 | Anti-inflammatory | Carrageenin-induced paw edema | nih.gov |

| FR140423 | Analgesic | Yeast-induced hyperalgesia | nih.gov |

| Indomethacin (Reference) | Anti-inflammatory | Carrageenin-induced paw edema | nih.gov |

| Pyrazole Derivatives (Series 5a-5f) | Anti-inflammatory | In-vivo studies | nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry for predicting the physicochemical properties, reactivity, and electronic characteristics of molecules. These computational methods solve the Schrödinger equation for a given molecular system, providing deep insights into its behavior at the atomic and electronic levels. For a molecule like 2-Bromo-5-(trifluoromethyl)pyrazine, these calculations can elucidate the influence of its substituent groups—the electronegative bromine atom and the strongly electron-withdrawing trifluoromethyl group—on the pyrazine (B50134) ring's structure and reactivity.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are frequently employed to study pyrazine derivatives to understand their structure-property relationships. The B3LYP functional is a common choice within DFT for such investigations.

The electronic structure of a molecule dictates its properties, including its geometry, stability, and reactivity. For this compound, a DFT analysis would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. This involves calculating bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine atom and the trifluoromethyl group on the pyrazine ring would significantly influence its planar geometry and the distribution of electron density across the molecule. The strongly electron-withdrawing nature of the trifluoromethyl group is known to activate pyrazine rings toward certain chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

For this compound, the electron-withdrawing substituents are expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted pyrazine. The precise energy gap would determine its stability and potential for electronic applications. Studies on similar molecules show that such analyses are crucial for predicting charge transfer interactions within the molecule.

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices provide a more nuanced understanding of reactivity than the energy gap alone.

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = χ² / (2η).

Table 1: Theoretical Reactivity Descriptors (Illustrative)

As specific calculated values for this compound are not available in the literature, this table is presented for illustrative purposes to show how such data would be organized. The values are hypothetical.

| Parameter | Formula | Expected Significance |

| HOMO Energy | E(HOMO) | Electron donating ability |

| LUMO Energy | E(LUMO) | Electron accepting ability |

| Energy Gap | ΔE = E(LUMO) - E(HOMO) | Chemical reactivity and stability |

| Ionization Energy | I ≈ -E(HOMO) | Ease of losing an electron |

| Electron Affinity | A ≈ -E(LUMO) | Ease of gaining an electron |

| Electronegativity | χ = (I + A) / 2 | Overall electron-attracting power |

| Chemical Hardness | η = (I - A) / 2 | Resistance to deformation of electron cloud |

| Electrophilicity Index | ω = χ² / (2η) | Propensity to act as an electrophile |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface plots the electrostatic potential onto the molecule's electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

For the parent pyrazine molecule, the most negative potential is located over the nitrogen atoms due to their lone pairs. In this compound, the MEP map would reveal how the electron-withdrawing bromine and trifluoromethyl groups alter this picture. The regions around these substituents would likely become more positive (electron-deficient), while the nitrogen atoms would remain the primary sites of negative potential, albeit with reduced intensity compared to unsubstituted pyrazine. This visualization helps in understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. This analysis is used to understand conjugation, hyperconjugation, and the strength of intramolecular interactions.

The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy associated with the donor-acceptor interactions. A higher E(2) value indicates a stronger interaction. For this compound, NBO analysis would reveal the nature of the C-Br bond, the C-CF3 bond, and the interactions between the lone pairs of the nitrogen and bromine atoms with the antibonding orbitals of the pyrazine ring. This provides insight into the stability conferred by these electronic interactions.

Non-Linear Optical (NLO) Properties Prediction

There is currently no available research in the public domain that specifically predicts or details the non-linear optical (NLO) properties of this compound. NLO properties are crucial for applications in optoelectronics and photonics, and they are often investigated using computational methods like Density Functional Theory (DFT). Such studies would typically calculate parameters like polarizability and hyperpolarizability to assess a molecule's potential for NLO applications. The absence of this data for this compound indicates a potential area for future research.

Molecular Modeling and Simulation

A comprehensive search of scientific literature did not yield any specific molecular docking studies for this compound with any biological receptors. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for screening potential drug candidates against biological targets. While pyrazine derivatives, in general, are of interest in medicinal chemistry, specific docking studies for this compound have not been published.

Similarly, there is a lack of published molecular dynamics (MD) simulations for this compound. MD simulations provide detailed information on the fluctuations and conformational changes of molecules over time, which is essential for understanding ligand-target interactions and the stability of resulting complexes. Although one source vaguely mentions molecular dynamics simulations in a general context, it does not provide any specific study or results for this compound. fluoromart.com

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation of Derivatives

NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Bromo-5-(trifluoromethyl)pyrazine and its derivatives. It provides detailed information about the atomic connectivity and chemical environment of nuclei such as ¹H, ¹³C, and ¹⁹F.

In the synthesis of derivatives, NMR is crucial for confirming the regioselectivity of reactions. For instance, ¹H NMR spectroscopy helps identify substitution patterns through the chemical shifts and coupling constants of protons in the aromatic region, which typically appear between δ 7.2 and 8.5 ppm for pyrazine (B50134) systems.

A key feature of this compound is the trifluoromethyl (-CF₃) group, making ¹⁹F NMR spectroscopy particularly important. A single, sharp resonance in the ¹⁹F NMR spectrum, typically observed in the range of δ -60 to -70 ppm, confirms the presence and electronic environment of the -CF₃ group.

Beyond simple structure confirmation, advanced NMR studies in solution can reveal detailed conformational insights. For related bromo-substituted heterocyclic compounds, NMR has been used to determine anomeric equilibria and the puckering of rings in solution, providing a dynamic picture of the molecule's structure that complements solid-state data. rsc.org This is essential for understanding receptor-ligand interactions in medicinal chemistry research.

Table 1: Representative NMR Data for Substituted Pyrazine Derivatives

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Information Provided |

|---|---|---|

| ¹H | 8.0 - 9.0 | Position and coupling of ring protons, confirming substitution patterns. |

| ¹³C | 130 - 160 | Carbon skeleton, position of substituents. |

| ¹⁹F | -60 to -70 | Presence and electronic environment of the trifluoromethyl group. |

Mass Spectrometry (MS) for Complex Mixture Analysis and Fragmentation Pathway Studies

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound and to analyze its presence in complex mixtures. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. In this process, the protonated molecular ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure. The study of fragmentation pathways for related pyrazoline derivatives shows that the patterns are highly dependent on the position and nature of substituents. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the bromine atom (Br•), the trifluoromethyl radical (•CF₃), or cleavage of the pyrazine ring.

In practical applications, techniques like Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC–MS/MS) enable the separation and quantification of pyrazine derivatives in complex matrices, such as food and environmental samples. nih.gov This requires careful optimization of MS parameters, including collision energy and the selection of precursor and product ions for multiple reaction monitoring (MRM). nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 226.94263 | 135.4 |

| [M+Na]⁺ | 248.92457 | 149.2 |

| [M-H]⁻ | 224.92807 | 136.1 |

| [M+K]⁺ | 264.89851 | 138.0 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. These two methods are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while FT-Raman detects vibrations that change the polarizability of the molecule.

For this compound, FT-IR spectroscopy is effective for identifying characteristic vibrational modes. For example, the stretching vibration of the C-Br bond is typically observed in the 550–600 cm⁻¹ region. The vibrations associated with the pyrazine ring and the C-F bonds of the trifluoromethyl group also produce characteristic bands.

Advanced analysis involves coupling experimental spectra with theoretical calculations, such as Density Functional Theory (DFT). researchgate.net This approach allows for the complete assignment of vibrational modes based on the Potential Energy Distribution (PED), providing a much deeper understanding of the molecule's vibrational properties. researchgate.net Furthermore, subtle shifts in vibrational frequencies can provide insights into intermolecular interactions, such as hydrogen bonding and halogen bonding, as well as differentiate between different crystalline phases (polymorphs). spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for Substituted Pyrazines

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~3030 | Aromatic C-H Stretch | researchgate.net |

| 1400 - 1440 | Pyrazine Ring Vibrations | researchgate.net |

| ~1220 | Pyrazine Ring Vibration | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination and Conformational Insights

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule and its arrangement within the crystal lattice.

For pyrazine derivatives, crystallographic studies reveal key structural parameters such as the planarity of the pyrazine ring and the orientation of its substituents. researchgate.netresearchgate.net A critical aspect of this analysis is the detailed characterization of intermolecular interactions that dictate the crystal packing. In bromo-substituted compounds, interactions such as C-H···Br and Br···Br halogen bonds, alongside hydrogen bonds and π–π stacking, often play a significant role in forming the supramolecular architecture. rsc.orgresearchgate.netresearchgate.net

Advanced refinement techniques, such as Hirshfeld Atom Refinement (HAR), can be applied to the X-ray diffraction data to obtain more accurate positions of hydrogen atoms than are available from standard refinement methods. rsc.org This leads to a more precise and reliable description of hydrogen bonding networks, which are crucial for understanding the physical properties of the material and its interactions in a biological context. rsc.org

Table 4: Key Information Obtained from X-ray Crystallography of Pyrazine Derivatives

| Parameter | Description | Significance |

|---|---|---|

| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c). researchgate.net | Defines the fundamental packing symmetry of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating crystal lattice unit. |

| Bond Lengths/Angles | Precise distances between atoms and angles between bonds. | Confirms the molecular connectivity and geometry. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, halogen bonds (e.g., Br···Br), and π-π stacking. researchgate.netresearchgate.net | Explains the forces holding the crystal together and influences physical properties like melting point. |

| Conformation | The 3D arrangement of the molecule, including ring puckering and substituent orientation. researchgate.net | Provides insight into the molecule's most stable solid-state shape. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,5,6-tetrakis(bromomethyl)pyrazine |

| 2-bromo-5-(trifluoromethyl)pyrimidine |

| 5-bromo-2-(trifluoromethyl)pyrimidine |

| 2-deoxy-2-bromo-D-glucose |

| 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide |

| (Z)-N,N-dimethyl-N′-(pyrazin-2-yl)formimidamides |

| Pyrazine |

Applications in Materials Science Research

Development of Novel Materials and Functional Systems

Exploration in Electronic Materials

Suppliers of 2-Bromo-5-(trifluoromethyl)pyrazine often categorize it under electronic materials. bldpharm.com This is likely due to the general interest in nitrogen-containing heterocyclic compounds for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orggoogleapis.comgoogle.com The electron-deficient nature of the pyrazine (B50134) ring, further enhanced by the trifluoromethyl group, could be advantageous for creating n-type organic semiconductors. However, a detailed search of scientific and patent literature did not yield specific examples of electronic materials synthesized from or incorporating this compound.

Potential in Optical Materials

Similarly, the potential of this compound in optical materials is suggested by chemical suppliers but not substantiated by dedicated research. bldpharm.com The introduction of fluorine atoms into organic molecules can influence their optical properties, such as fluorescence and absorption spectra. rsc.orgnih.gov Aryl-substituted pyrazine derivatives have been synthesized and their optical properties studied, indicating the potential of the pyrazine core in this field. However, specific studies on the optical characteristics of materials derived from this compound are not available.

Role in Coordination Chemistry as a Ligand

Pyrazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with a wide range of metal ions. researchgate.netrsc.orgacs.orgscispace.com These complexes have been investigated for various applications, including catalysis and as models for biological systems. The nitrogen atoms of the pyrazine ring can coordinate to metal centers, and the substituents on the ring can modulate the electronic properties and steric environment of the resulting complex. While the coordination chemistry of many pyrazine derivatives has been explored, there are no specific, published examples of this compound being used as a ligand to synthesize and characterize coordination compounds.

Polymer Science Applications

The application of this compound in polymer science is another area where specific research is lacking. Commercial suppliers list it as relevant to polymer science, which is plausible given that the bromine atom could serve as a site for polymerization reactions, such as Suzuki or Stille coupling, to create conjugated polymers. bldpharm.com Fluorinated polymers are of interest for various applications due to their unique properties. mdpi.com However, no studies detailing the synthesis or properties of polymers derived from this compound have been found in the public domain.

Future Research Directions and Outlook

Emerging Synthetic Methodologies and Catalytic Approaches

The functionalization of the 2-Bromo-5-(trifluoromethyl)pyrazine core is central to its utility. Future synthetic efforts will likely focus on advanced catalytic systems that offer higher efficiency, selectivity, and functional group tolerance than traditional methods.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, will continue to be refined for pyrazine (B50134) systems. rsc.org While Suzuki and Stille couplings are established methods for C-C bond formation on bromopyrazines, emerging research is exploring more robust catalysts capable of operating under milder conditions and with a broader range of coupling partners. rsc.org For instance, developments in ligands for palladium catalysts have been shown to significantly impact reaction yields and rates, even for electronically demanding substrates like those containing electron-withdrawing trifluoromethyl groups. rsc.org

Future methodologies may also include:

Direct C-H Activation: A significant advancement would be the development of methods for direct C-H functionalization on the pyrazine ring, bypassing the need for pre-functionalized halogenated precursors. rsc.org This approach offers a more atom-economical route to complex pyrazine derivatives.

Tandem and Domino Reactions: Strategies that combine multiple synthetic steps into a single operation, such as tandem Sonogashira coupling followed by cyclization, are being developed for related nitrogen heterocycles and could be adapted for this compound to rapidly build molecular complexity. rsc.org

Photoredox and Electrochemical Catalysis: These emerging fields offer novel reactivity pathways, often under exceptionally mild conditions. Exploring light- or electricity-driven transformations could unlock new synthetic routes for the derivatization of the pyrazine core that are not accessible through traditional thermal methods. tandfonline.com

| Reaction Type | Catalytic System Example | Substrate Class | Key Advantage | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂ / Cs₂CO₃ | Bromopyrazines | High yields (>90%) for coupling with various aryl boronic acids. | rsc.org |

| Stille Coupling | Pd(PPh₃)₂Cl₂–CuI | Distannylated Pyrazines | Effective for polymerization and synthesis of complex ligands. | rsc.org |

| C-P Coupling | Palladium Catalyst / Et₃N or DBU | Chloropyrazines | Efficient formation of C-P bonds to create phosphorylated pyrazines. | rsc.org |

| Palladium-Catalyzed Annulation | Pd(PPh₃)₄ | Methyleneaziridines with Acetylpyridines | A novel approach for synthesizing pyridinylpyrroles, demonstrating advanced C-C and C-N bond formation. | acs.orgnih.gov |

Identification of Novel Biological Targets and Therapeutic Areas

The trifluoromethyl-pyrazine scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell membrane permeability. rsc.org While derivatives have been explored for some activities, the full therapeutic potential remains largely untapped.

Future research will focus on screening derivatives of this compound against a wider array of biological targets. Key areas of interest include:

Kinase Inhibition: Pyrazine derivatives have shown promise as inhibitors of kinases like PIM-1 and Janus kinases (JAKs), which are implicated in various cancers. japsonline.comnih.gov Systematic derivatization of the this compound core could lead to the discovery of more potent and selective inhibitors for oncology. nih.govjapsonline.com Related pyrimidine (B1678525) scaffolds have also yielded highly selective inhibitors for targets like PI3Kα. nih.gov

Neurodegenerative Diseases: Some pyrazine-based molecules have been evaluated for activity against enzymes relevant to Alzheimer's disease, such as acetylcholinesterase. doaj.org The unique properties of the trifluoromethyl group could be harnessed to improve blood-brain barrier penetration, making this an important area for future investigation.

Infectious Diseases: Pyrazinamide is a frontline antituberculosis drug, establishing a clear precedent for the role of pyrazines in treating infectious diseases. Future work could involve synthesizing and evaluating novel derivatives against drug-resistant strains of Mycobacterium tuberculosis and other bacterial or fungal pathogens. doaj.org

Agrochemicals: Beyond medicine, trifluoromethyl-containing heterocycles are vital in agrochemicals. rsc.orgnih.gov Derivatives could be developed as novel plant activators, fungicides, or insecticides, potentially acting by inducing systemic acquired resistance in plants. frontiersin.org

| Derivative Class | Potential Biological Target | Therapeutic/Application Area | Reference |

|---|---|---|---|

| 3-(Pyrazin-2-yl)-1H-indazoles | PIM-1 Kinase | Oncology | japsonline.comjapsonline.com |

| Imidazo[1,5-a]pyrazines | Janus Kinases (JAKs) | Oncology | nih.gov |

| General Pyrazine Scaffolds | Acetylcholinesterase | Neurodegenerative Diseases (e.g., Alzheimer's) | doaj.org |

| Trifluoromethylpyridine Piperazines | Plant Defense Pathways (SOD, PPO, PAL) | Agrochemical (Antiviral Plant Activators) | nih.govfrontiersin.org |

| General Pyrazine Derivatives | Unknown (Phenotypic Screening) | Infectious Disease (Antituberculosis) |

Integration with Advanced Computational Design Principles

Modern drug discovery and materials science are increasingly driven by computational methods. For a versatile scaffold like this compound, integrating advanced computational design is not just an option but a necessity for efficient and targeted research.

Future directions will heavily rely on:

In Silico Screening: Virtual screening of large compound libraries derived from the this compound core can rapidly identify promising candidates for specific biological targets. japsonline.com Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling can build predictive models to guide which derivatives should be synthesized. japsonline.combibliomed.org

ADMET Prediction: Computational tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds are crucial. doaj.org Early-stage in silico ADMET profiling can deprioritize molecules with likely unfavorable pharmacokinetic profiles, saving significant time and resources.

Reverse Molecular Docking: Instead of docking a library of compounds to a known target, reverse docking takes a single compound and screens it against a database of known protein structures. This approach can help identify novel, previously unexpected biological targets for pyrazine derivatives, opening up new therapeutic avenues. nih.gov

Development of Structure-Based Drug Design Strategies

Where a high-resolution structure of a biological target is available, structure-based drug design (SBDD) offers a rational pathway to developing potent and selective inhibitors. This strategy involves using the three-dimensional information of the target's binding site to design molecules that fit precisely and make optimal interactions.

For derivatives of this compound, future SBDD efforts will involve:

Co-crystal Structure-Guided Design: The ultimate goal of an SBDD campaign is to obtain co-crystal structures of lead compounds bound to their target protein. This provides invaluable, direct insight into the binding mode and allows for iterative, data-driven improvements in molecular design. Research on related pyrazine scaffolds, such as tetrahydropyrazolo[1,5-a]pyrazines, has successfully used this approach to develop potent ATR kinase inhibitors. nih.gov

Fragment-Based Screening: The core pyrazine structure could be used as a starting point in fragment-based drug discovery (FBDD), where small molecular fragments are screened for weak binding to a target. Hits can then be grown or linked, using the 2-bromo position as a vector for chemical elaboration, to build highly potent molecules.

Surrogate Structure Utilization: In cases where the primary target protein is difficult to crystallize, using a closely related homolog as a structural surrogate can be a powerful strategy. For example, PI3Kα mutant structures have been successfully used as surrogates to guide the design of ATR inhibitors, a technique that could be applied to other challenging targets. nih.gov

Exploration of Niche and High-Value Material Applications

While the primary focus for many heterocyclic compounds is on life sciences, their unique electronic and photophysical properties also make them attractive for materials science. The electron-deficient nature of the pyrazine ring, further enhanced by the trifluoromethyl group, suggests significant potential in this area.

Future research should explore the integration of the this compound moiety into:

Organic Electronics: Nitrogen-containing heterocycles are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyrazine core can act as an electron-transporting material. Functionalization of the this compound scaffold could be used to tune the electronic properties (e.g., LUMO level), solubility, and solid-state packing of these materials. rsc.org

Functional Dyes and Sensors: The pyrazine scaffold can be part of larger conjugated systems to create functional dyes. The trifluoromethyl group could enhance photostability, while the bromo-position provides a handle for attaching sensor moieties or tuning absorption and emission wavelengths.

High-Performance Polymers: The double cross-coupling potential of related dichloropyrazines has been used to synthesize polymers. rsc.org A similar approach with this compound could lead to the development of novel polymers with high thermal stability, specific electronic properties, or applications as advanced membranes or coatings.

常见问题

Q. What are the common synthetic routes for 2-Bromo-5-(trifluoromethyl)pyrazine, and how do reaction conditions influence yield and purity?

Synthesis typically involves bromination of a precursor pyrazine derivative. For example, brominating 5-(trifluoromethyl)pyrazine using bromine or cuprous bromide in solvents like dichloromethane or acetonitrile . Key factors include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions.

- Catalyst : Cuprous bromide enhances regioselectivity for bromination at the 2-position.

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity.

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Bromine/DCM | 65–70 | ≥95 | 0°C, 12 h, stirring |

| CuBr₂/MeCN | 75–80 | ≥97 | RT, 6 h, inert atmosphere |

Q. How can spectroscopic techniques (NMR, MS, IR) characterize this compound?

- ¹H/¹³C NMR : Bromine and CF₃ groups induce distinct deshielding. For example, the pyrazine ring proton adjacent to bromine resonates at δ 8.5–9.0 ppm, while CF₃ causes splitting in ¹⁹F NMR (δ -60 to -65 ppm) .

- HRMS : Molecular ion [M+H]⁺ at m/z 226.98 confirms molecular weight .

- IR : C-Br stretch appears at ~550 cm⁻¹, and C-F (CF₃) at ~1150 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, the electron-withdrawing CF₃ group deactivates the ring, requiring optimized conditions:

- Catalyst : Pd(PPh₃)₄ or XPhos-Pd-G3 for electron-deficient substrates.

- Base : Cs₂CO₃ enhances transmetallation efficiency.

- Solvent : DMF or THF improves solubility of arylboronic acids .

Example : Cross-coupling with 4-trifluoromethylphenylboronic acid achieves 30% yield under Pd(OAc)₂/XPhos/Cs₂CO₃ in DMF at 80°C .

Q. How do computational methods (DFT, MD) aid in predicting the electronic and vibrational properties of this compound?

- DFT Calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). The CF₃ group lowers LUMO energy (-1.8 eV), enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulate vibrational modes (e.g., pyrazine ring breathing at ~600 cm⁻¹) and non-radiative transitions in excited states, validated against experimental UV-Vis and fluorescence spectra .

Q. What strategies reconcile contradictory data on cross-coupling yields with electron-deficient arylboronic acids?

Discrepancies arise from competing protodeboronation or steric hindrance. Mitigation strategies:

- Pre-activation : Use B₂pin₂ derivatives to stabilize boronic acids.

- Additives : Add KI (10 mol%) to solubilize Pd catalysts.

- Microwave Irradiation : Shortens reaction time, reducing decomposition .

Applications in Medicinal Chemistry

Q. How can this compound serve as a scaffold for PDE2A inhibitors?

The pyrazine core is a bioisostere for purine in PDE2A binding. Functionalization steps:

Bromine substitution : Introduce amine or hydrazine groups via SNAr.

CF₃ optimization : Enhances lipophilicity (logP ~2.1) and metabolic stability.

SAR studies : Derivatives with cyclopropyl or methyl groups show improved IC₅₀ (~10 nM) in PDE2A inhibition .

Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

- HPLC-MS : Detect halogenated byproducts (e.g., di-brominated isomers) using C18 columns (ACN/water gradient).

- LOQ : 0.1% for impurities like 2,5-dibromo-3-(trifluoromethyl)pyrazine .

Data Contradiction Analysis

Q. Why do reported yields for iron-catalyzed cross-coupling vary widely (0–30%)?

Variability stems from:

- Substrate sensitivity : Electron-withdrawing groups (CF₃) slow oxidative addition to Fe(0).

- Oxygen sensitivity : Strict anaerobic conditions are critical; trace O₂ oxidizes Fe catalysts, halting reactivity .

Mitigation : Use Schlenk-line techniques and FeCl₃/Zn reductant systems to stabilize active Fe species.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。